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Compound of Interest

Compound Name: 2-Chloro-1-ethyl-3-methylbenzene

CAS No.: 344612-25-5

Cat. No.: B3130782

Get Quote

Introduction
2-Chloro-1-ethyl-3-methylbenzene, a substituted aromatic hydrocarbon with the chemical

formula C₉H₁₁Cl, serves as a crucial intermediate in the synthesis of various organic

compounds, including pharmaceuticals and agrochemicals. Its precise molecular structure and

purity are paramount for its intended applications. Spectroscopic techniques are indispensable

for the unambiguous identification and characterization of this compound. This in-depth

technical guide provides a comprehensive overview of the expected spectroscopic data for 2-
Chloro-1-ethyl-3-methylbenzene, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and

Infrared (IR) spectroscopy. In the absence of readily available experimental spectra, this guide

will focus on predicted data, detailed interpretation based on established principles, and

comparison with analogous structures to provide a robust analytical framework for researchers,

scientists, and drug development professionals.

The molecular structure of 2-Chloro-1-ethyl-3-methylbenzene, with the IUPAC name 2-
chloro-1-ethyl-3-methylbenzene and CAS number 344612-25-5, presents a unique

substitution pattern on the benzene ring that gives rise to distinct spectroscopic signatures.[1]

Understanding these signatures is key to confirming its identity and assessing its purity.
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Caption: Molecular structure of 2-Chloro-1-ethyl-3-methylbenzene.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Predicted ¹H NMR Data

Protons
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

CH₃ (ethyl) ~ 1.25 triplet ~ 7.5

CH₂ (ethyl) ~ 2.70 quartet ~ 7.5

CH₃ (methyl) ~ 2.35 singlet -

Ar-H (H4) ~ 7.15 triplet ~ 7.8

Ar-H (H5) ~ 7.20 doublet ~ 7.8

Ar-H (H6) ~ 7.05 doublet ~ 7.8

Expert Interpretation

The predicted ¹H NMR spectrum of 2-Chloro-1-ethyl-3-methylbenzene is expected to show

distinct signals corresponding to the ethyl, methyl, and aromatic protons.

Ethyl Group: The ethyl group will present as a downfield quartet for the methylene protons

(CH₂) around 2.70 ppm due to their proximity to the aromatic ring. These protons are

coupled to the three methyl protons (CH₃), resulting in a quartet splitting pattern (n+1 rule,

where n=3). The methyl protons of the ethyl group will appear as an upfield triplet at

approximately 1.25 ppm, coupled to the two methylene protons (n+1 rule, where n=2). The

coupling constant (J) for both the quartet and the triplet is expected to be around 7.5 Hz,

which is a typical value for free-rotating alkyl chains.

Methyl Group: The methyl group attached directly to the benzene ring is predicted to be a

singlet around 2.35 ppm. The absence of adjacent protons results in no splitting.
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Aromatic Protons: The three aromatic protons (H4, H5, and H6) will resonate in the aromatic

region (7.0-7.5 ppm). Their specific chemical shifts and splitting patterns are determined by

the electronic effects of the substituents. The chlorine atom is an ortho, para-director and is

deactivating, while the alkyl groups are ortho, para-directors and are activating.

H4 is expected to be a triplet due to coupling with both H5 and H6.

H5 will likely be a doublet, primarily coupled to H4.

H6 will also appear as a doublet, coupled to H5.

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-1-ethyl-3-methylbenzene
in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard (0 ppm).

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic

field to ensure homogeneity. Set the appropriate acquisition parameters, including the

number of scans, pulse width, and relaxation delay.

Data Acquisition: Acquire the Free Induction Decay (FID) signal.

Data Processing: Apply a Fourier transform to the FID to obtain the frequency-domain

spectrum. Perform phase and baseline corrections to obtain a clean spectrum.

Spectral Interpretation: Analyze the chemical shifts, integration, and multiplicity of the signals

to elucidate the molecular structure.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Predicted ¹³C NMR Data
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Carbon Predicted Chemical Shift (ppm)

CH₃ (ethyl) ~ 15

CH₂ (ethyl) ~ 25

CH₃ (methyl) ~ 20

C4 ~ 127

C5 ~ 129

C6 ~ 126

C3 ~ 135

C2 ~ 134

C1 ~ 140

Expert Interpretation

The proton-decoupled ¹³C NMR spectrum of 2-Chloro-1-ethyl-3-methylbenzene is expected

to show nine distinct signals, corresponding to the nine non-equivalent carbon atoms in the

molecule.

Aliphatic Carbons: The carbons of the ethyl and methyl groups will appear in the upfield

region of the spectrum. The methyl carbon of the ethyl group is predicted to be around 15

ppm, the methylene carbon of the ethyl group around 25 ppm, and the methyl carbon directly

attached to the ring at approximately 20 ppm.[2][3]

Aromatic Carbons: The six aromatic carbons will resonate in the downfield region (120-145

ppm). The chemical shifts are influenced by the substituents.[3][4]

The carbons directly bonded to the chlorine (C2), ethyl (C1), and methyl (C3) groups will

be the most downfield due to the inductive and resonance effects of these substituents.

The protonated aromatic carbons (C4, C5, and C6) will appear at slightly higher field

strengths compared to the substituted carbons. The specific assignments can be

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3130782/docs?utm_src=pdf-body#spectroscopic-characterization-of-2-chloro-1-ethyl-3-methylbenzene-a-technical-guide
https://chem.ch.huji.ac.il/nmr/techniques/1d/row2/c.html
https://chem.libretexts.org/Courses/Westminster_College/CHE_261_-_Organic_Chemistry_I/05%3A_Nuclear_Magnetic_Resonance/5.06%3A_13C-NMR_Spectroscopy
https://chem.libretexts.org/Courses/Westminster_College/CHE_261_-_Organic_Chemistry_I/05%3A_Nuclear_Magnetic_Resonance/5.06%3A_13C-NMR_Spectroscopy
https://www.docbrown.info/page06/spectra/methylbenzene-nmr13c.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3130782?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


confirmed using techniques like DEPT (Distortionless Enhancement by Polarization

Transfer) or 2D NMR experiments (HSQC, HMBC).

Experimental Protocol: ¹³C NMR Spectroscopy

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of CDCl₃) is

typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Instrument Setup: Set the spectrometer to the ¹³C frequency. A wider spectral width is used

compared to ¹H NMR. Broadband proton decoupling is typically employed to simplify the

spectrum by removing C-H coupling, resulting in single lines for each carbon.

Data Acquisition: A larger number of scans and a longer acquisition time are necessary to

achieve a good signal-to-noise ratio.

Data Processing: Similar to ¹H NMR, the FID is processed using Fourier transform, phasing,

and baseline correction.

Spectral Interpretation: Analyze the chemical shifts to identify the different carbon

environments in the molecule.

Mass Spectrometry (MS)
Predicted Mass Spectrum Data

m/z Ion Interpretation

154/156 [M]⁺
Molecular ion peak (with

isotopic peak for ³⁷Cl)

139/141 [M - CH₃]⁺ Loss of a methyl group

125/127 [M - C₂H₅]⁺ Loss of an ethyl group

119 [M - Cl]⁺ Loss of a chlorine atom

91 [C₇H₇]⁺ Tropylium ion (rearrangement)
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Expert Interpretation

The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule.

Molecular Ion Peak: The molecular ion peak ([M]⁺) for 2-Chloro-1-ethyl-3-methylbenzene
is expected at m/z 154. Due to the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl

in an approximate 3:1 ratio), an M+2 peak will be observed at m/z 156 with an intensity of

about one-third of the M peak. This isotopic pattern is a characteristic signature for a

molecule containing one chlorine atom.

Fragmentation Pattern: The molecule is expected to undergo fragmentation upon electron

ionization.

Loss of a methyl group (15 amu) from the ethyl group would result in a fragment ion at m/z

139 (and a corresponding isotopic peak at m/z 141).

Cleavage of the entire ethyl group (29 amu) would lead to a fragment at m/z 125 (and m/z

127).

Loss of the chlorine atom (35/37 amu) would produce a fragment at m/z 119.

A common fragmentation pathway for alkylbenzenes is the formation of the stable

tropylium ion ([C₇H₇]⁺) at m/z 91 through rearrangement.

Experimental Protocol: Mass Spectrometry

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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